2-(Benzylcarbamoylamino)-2-methylpropanoic acid
Description
2-(Benzylcarbamoylamino)-2-methylpropanoic acid is a substituted propanoic acid derivative featuring a benzylcarbamoylamino group attached to the α-carbon of a 2-methylpropanoic acid backbone. Its IUPAC name reflects the presence of a benzyl-substituted carbamoyl moiety (NHCOCH₂C₆H₅) and a branched methyl group, which contribute to its steric and electronic properties. The carbamoyl linkage may enhance hydrogen-bonding capacity, influencing solubility and target interactions .
Properties
IUPAC Name |
2-(benzylcarbamoylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,10(15)16)14-11(17)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16)(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIJRNCRLISFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929473-53-0 | |
| Record name | 2-[(benzylcarbamoyl)amino]-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylcarbamoylamino)-2-methylpropanoic acid typically involves the reaction of benzylamine with 2-methylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzylcarbamoyl chloride, which then reacts with the amine to form the final product. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylcarbamoylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzylcarboxylic acid or benzyl ketone.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-(Benzylcarbamoylamino)-2-methylpropanoic acid has several applications in scientific research:
- Chemistry
Biological Activity
2-(Benzylcarbamoylamino)-2-methylpropanoic acid, also known as a derivative of amino acids, has garnered attention in biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 929473-53-0
- Molecular Weight : 232.27 g/mol
The compound features a benzyl group attached to a carbamoyl amino acid structure, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. It can act as an inhibitor or substrate in various enzymatic reactions, influencing metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, thereby altering physiological responses.
- Receptor Interaction : The compound can bind to specific receptors, modulating their activity and affecting downstream signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly in inhibiting tumor growth in vitro.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in cell culture studies.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Inhibits growth of cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels |
Case Study Example
A notable case study involved the use of this compound in treating bacterial infections. In vitro tests demonstrated a significant reduction in bacterial load when exposed to the compound, indicating its potential as a therapeutic agent against resistant strains.
Comparison with Similar Compounds
Structural Analogues
The table below highlights key structural differences and similarities among 2-(Benzylcarbamoylamino)-2-methylpropanoic acid and related compounds:
Key Observations :
- Benzylcarbamoylamino vs. This may enhance solubility or receptor affinity .
- Chlorobenzoyl (Bezafibrate): The electron-withdrawing chlorine in Bezafibrate improves metabolic stability and lipid-lowering efficacy compared to non-halogenated analogs .
Physicochemical Properties
Key Observations :
- Benzylcarbamoylamino derivatives may exhibit higher thermal stability than cyano-containing analogs due to stronger intermolecular interactions .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
